2-bromo-N,N-dimethylbutanamide

Description

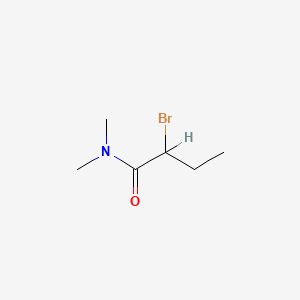

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWWOIPEHSLORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959996 | |

| Record name | 2-Bromo-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39221-60-8 | |

| Record name | 2-Bromo-N,N-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39221-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039221608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N,N-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N-dimethylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N,n Dimethylbutanamide and Analogues

Direct Bromination Approaches

Direct bromination of an amide precursor at the α-carbon is a primary strategy for synthesizing α-bromoamides. This approach relies on the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

Bromination of N,N-Dimethylbutanamide Precursors

The most direct route to 2-bromo-N,N-dimethylbutanamide involves the α-bromination of N,N-dimethylbutanamide. This reaction is typically achieved by treating the parent amide with a suitable brominating agent. The reaction proceeds through the formation of an enol or enolate, which then attacks the electrophilic bromine. The electron-donating nature of the dimethylamino group facilitates the formation of the enolate intermediate.

One common method involves the use of molecular bromine (Br₂) in a suitable solvent. For instance, N,N-dimethylbutanamide can be dissolved in carbon tetrachloride with a catalytic amount of ferric chloride (FeCl₃). Bromine is then added to the mixture to yield the α-brominated product. Another approach utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures to achieve selective bromination.

The reaction conditions, such as temperature and solvent, play a crucial role in the efficiency and selectivity of the bromination. For example, maintaining a low temperature (0–5°C) during the addition of bromine can help minimize side reactions.

Table 1: Comparison of Direct Bromination Methods for N,N-Dimethylbutanamide

| Brominating Agent | Catalyst/Solvent | Temperature | Key Features |

| Molecular Bromine (Br₂) | FeCl₃ / CCl₄ | 20°C | Stoichiometric control is important. |

| Molecular Bromine (Br₂) | Dichloromethane (B109758) | 0–5°C | Dropwise addition minimizes side reactions. |

| N-Bromosuccinimide (NBS) | DMF | 80°C | Selective for α-bromination. |

This table provides a summary of different reported methods for the direct bromination of N,N-dimethylbutanamide.

Reagent Selection for α-Bromination

The choice of brominating agent is critical for the successful α-bromination of amides. While molecular bromine is a powerful and common reagent, its use can sometimes lead to over-bromination or other side reactions. acs.org N-bromosuccinimide (NBS) is often a milder and more selective alternative. acs.orgresearchgate.net The reaction with NBS can be initiated by radical initiators or catalyzed by acids. researchgate.net

Other reagents and catalytic systems have also been developed for the α-bromination of carbonyl compounds, including amides. For instance, NBS in the presence of a heterogeneous catalyst like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been shown to be effective for the α-bromination of various carbonyl compounds, including amides, under mild conditions. researchgate.net The development of new reagents, such as those based on anomeric amides, offers powerful electrophilic halogenating capabilities that can be advantageous in complex syntheses. chemrxiv.org

Amide Bond Formation Strategies Involving Halogenated Precursors

An alternative to the direct bromination of a pre-formed amide is the construction of the amide bond using a precursor that already contains the α-halogen. This approach is particularly useful when the starting materials are readily available or when direct bromination is not feasible.

Coupling of Bromoacetyl Bromide Derivatives with Amines

A well-established method for forming α-bromoamides is the reaction of an α-bromoacyl halide with an amine. In the context of this compound, this would involve the coupling of 2-bromobutanoyl bromide with dimethylamine (B145610). This is a type of Schotten-Baumann reaction. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct.

This strategy is widely applicable for the synthesis of various amides. For example, bromoacetyl bromide is a common starting material for the synthesis of bromoacetamides, which are precursors to various biologically active molecules. nih.gov The reaction of an amino group with bromoacetyl bromide leads to the formation of an amide bond, introducing a reactive bromoacetyl moiety.

Utilization of 3,3-Dimethylbutanoyl Chloride in Amide Synthesis

While not directly leading to this compound, the synthesis of related amides using different acyl chlorides provides insight into the general applicability of this synthetic strategy. For instance, the synthesis of N1-Isopropyl-2-bromo-3,3-dimethylbutanamide can involve the bromination of 3,3-dimethylbutanamide. The synthesis of N,N-dimethylamides can also be achieved by reacting various acid chlorides with dimethylformamide (DMF), which can act as a source of the dimethylamino group under certain conditions. researchgate.netresearchgate.net

Advanced Synthetic Protocols

Modern organic synthesis is continuously evolving, with the development of new catalysts and reaction conditions to improve efficiency, selectivity, and functional group tolerance.

Recent advancements in the α-functionalization of amides include methods that proceed through an "umpolung" transformation. This approach renders the α-position of the amide electrophilic, allowing for reactions with a wide range of nucleophiles, including halides. This strategy offers a mild and chemoselective alternative to traditional enolate chemistry. acs.org

Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex amides. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions can form C-N bonds between NH-1,2,3-triazoles and N,N-dialkylamides. acs.org Palladium-catalyzed reactions have also been developed for the synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides. nih.govacs.org Photochemical methods are also being explored for the regioselective C(sp³)–H amination of amides using N-haloimides, offering a metal-free and milder alternative. nih.gov While not all of these advanced methods have been specifically applied to the synthesis of this compound, they represent the forefront of amide synthesis and functionalization, and could potentially be adapted for this purpose.

Radical Condensation Strategies for Related Amides

Radical condensation reactions offer a powerful tool for the formation of C-C bonds. One such strategy involves the coupling of benzylic alcohols with acetamides to generate 3-arylpropanamides. This transformation proceeds via a radical pathway initiated by a strong base like potassium tert-butoxide, which also serves as a radical initiator. The proposed mechanism involves the formation of a radical anion from the benzylic alcohol. This key intermediate then couples with the enolate of the amide. The resulting product subsequently undergoes elimination to form a cinnamamide, followed by olefin reduction to yield the final 3-arylpropanamide. nih.gov

Another innovative approach utilizes a one-electron strategy for the direct carbamoylation of (hetero)aryl bromides to synthesize amides. nih.gov This method employs a dual catalytic system of nickel and photoredox catalysis, operating at ambient temperature. nih.gov It utilizes readily available dihydropyridines as precursors for carbamoyl (B1232498) radicals. nih.gov This radical cross-coupling approach is notable for its mild reaction conditions, which allows for the inclusion of sensitive functional groups and the synthesis of amides with sterically hindered or electron-poor amine components that are challenging to prepare using traditional dehydrative condensation methods. nih.gov

A different radical-based method for the alkylation of amides involves merging boryl radical-mediated halogen-atom transfer with copper catalysis. This strategy allows for the alkynylation of alkyl halides through radical intermediates, using alkynyl sulfones as coupling partners. The process is initiated by amine-ligated boryl radicals that activate alkyl iodides and bromides via halogen-atom transfer. The resulting radicals then engage in a cascade of α-addition and β-fragmentation with the sulfone reagent to form C(sp³)–C(sp) bonds. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral α-bromo amides is of significant interest due to the importance of enantiomerically pure compounds in various applications.

One approach to achieving stereoselectivity in substitution reactions of 2-bromo amides involves the use of silver ions. The displacement of bromine in chiral (S)-2-bromopropanamides by primary, secondary, or tertiary amines, or methanol (B129727), proceeds with high yields and stereoselectivity. The stereochemical outcome is dependent on the silver source: soluble Ag+ ions promote inversion of configuration, while solid Ag2O promotes retention. researchgate.net However, an exception is observed with triethylamine, where Ag+ promotes retention. researchgate.net For more sterically hindered amides like 2-bromo-2-methylbutanamide, displacement reactions with primary or secondary amines or methanol only occur in the presence of Ag2O, likely with retention of configuration. researchgate.net

Another strategy for the asymmetric synthesis of nitrogen-containing heterocycles, such as aziridines, utilizes chiral N-tert-butanesulfinyl imines. beilstein-journals.org For instance, the asymmetric synthesis of 2,2-dibromoaziridines has been achieved through the nucleophilic addition of the anion of bromoform (B151600) to chiral N-tert-butanesulfinyl aldimines at low temperatures. beilstein-journals.org This is followed by an intramolecular cyclization. beilstein-journals.org

The synthesis of optically pure analogues can also be achieved through multi-step routes. For example, two stereoselective routes were developed to synthesize optically pure IBR2 analogues. nih.gov The first route involves the addition of N-Boc-3-bromoindole to a sulfinamide, yielding a separable mixture of diastereoisomers. nih.gov These diastereoisomers are then converted to the target amines over several steps. nih.gov The second route features a highly enantioselective addition of indole (B1671886) to a sulfonyl amide, catalyzed by bifunctional aminothioureas, to produce the desired sulfonyl amides with high enantiomeric excess. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include the choice of brominating agent, solvent, temperature, and catalyst.

For the synthesis of this compound, a common method involves the bromination of the parent amide, N,N-dimethylbutanamide. One procedure maintains a 1:1 stoichiometric ratio of N,N-dimethylbutanamide to bromine (Br₂) in anhydrous dichloromethane at a controlled temperature of 0–5°C to minimize side reactions. The bromine is added dropwise over 30 minutes under a nitrogen atmosphere, followed by stirring for 4–6 hours.

Another approach utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, which can selectively brominate tertiary carbons adjacent to carbonyl groups. A two-step synthesis may involve the initial formation of the amide by reacting dimethylamine with butanoyl chloride, followed by bromination using NBS under radical or light-initiated conditions.

The synthesis of related α-bromo amides has also been optimized. For example, in the synthesis of N-4′-Methylphenyl-2-bromobutanamide, 2-bromobutanoyl chloride is dissolved in dichloromethane (DCM) and reacted with p-toluidine. rsc.org The reaction is exothermic, and the amine is added portionwise over 15 minutes. rsc.org

In the synthesis of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, reaction optimization focuses on several factors. The temperature for the amidation step is kept between 0–25°C to prevent racemization. Solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) are chosen for their solubilizing properties. A catalyst such as 4-Dimethylaminopyridine (DMAP) can be used to improve reaction efficiency. vulcanchem.com

The table below summarizes various reaction conditions for the synthesis of this compound and related amides.

| Starting Material | Reagent(s) | Solvent | Temperature | Yield | Product |

| N,N-dimethylbutanamide | Br₂ | Dichloromethane | 0–5°C | - | This compound |

| N,N-dimethylbutanamide | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | 80°C | - | This compound |

| N,N-dimethylbutanamide | Br₂, FeCl₃ (5 mol%) | Carbon tetrachloride | 20°C | - | This compound |

| 2-bromobutanoyl chloride | p-Toluidine | Dichloromethane (DCM) | Room Temperature | - | N-4′-Methylphenyl-2-bromobutanamide rsc.org |

| 2-amino-3-methylbutanoic acid, 4-bromobenzylamine | HATU or DCC, CH₃I or dimethyl sulfate, K₂CO₃ | THF or DCM | 0–25°C | 60–75% | 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide vulcanchem.com |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo N,n Dimethylbutanamide

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom in 2-bromo-N,N-dimethylbutanamide serves as a good leaving group, facilitating nucleophilic substitution reactions at the α-carbon. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide range of functional groups.

Substitution with Various Nucleophiles for Derivatization

A diverse array of nucleophiles can displace the bromide ion, leading to the formation of various N,N-dimethylbutanamide derivatives. Common nucleophiles such as hydroxide (B78521) ions and amines can be employed to introduce hydroxyl and amino functionalities, respectively. For instance, reaction with sodium hydroxide would yield 2-hydroxy-N,N-dimethylbutanamide, while primary amines would form the corresponding 2-amino-N,N-dimethylbutanamide derivatives. The reaction conditions for these substitutions typically involve the use of solvents like ethanol (B145695) or water.

The general scheme for nucleophilic substitution is as follows:

C₂H₅-CH(Br)-C(=O)N(CH₃)₂ + Nu⁻ → C₂H₅-CH(Nu)-C(=O)N(CH₃)₂ + Br⁻

Where Nu⁻ represents a generic nucleophile.

| Nucleophile (Nu⁻) | Product |

| Hydroxide (OH⁻) | 2-hydroxy-N,N-dimethylbutanamide |

| Amine (R-NH₂) | 2-(alkylamino)-N,N-dimethylbutanamide |

| Thiol (R-S⁻) | 2-(alkylthio)-N,N-dimethylbutanamide |

Elimination Reactions

Under appropriate conditions, this compound can undergo elimination reactions to form unsaturated products.

Dehalogenation Processes Leading to Alkenes

In the presence of a strong base, this compound can undergo dehydrohalogenation, an E2 elimination reaction, to yield an alkene. libretexts.orgtardigrade.indoubtnut.com This process involves the abstraction of a proton from the β-carbon and the concurrent departure of the bromine atom from the α-carbon, resulting in the formation of a carbon-carbon double bond. libretexts.org The expected major product would be N,N-dimethyl-2-butenamide, with the potential for both E and Z isomers depending on the reaction conditions and the stereochemistry of the starting material. The regioselectivity of this reaction generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orgtardigrade.in

Oxidation and Reduction Pathways

The functional groups within this compound allow for both oxidation and reduction reactions, leading to a variety of transformed products.

Under certain oxidizing conditions, the molecule can be transformed into different products. While specific oxidation reactions for this compound are not extensively detailed in the provided search results, analogous chlorinated amides can be cleaved by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to form shorter carboxylic acids. vulcanchem.com

Conversely, the compound can be reduced. A common reducing agent for amides is lithium aluminum hydride (LiAlH₄), which would typically reduce the amide functionality to a tertiary amine. vulcanchem.comgoogle.com In the case of this compound, this would likely lead to the formation of 2-bromo-N,N-dimethylbutan-1-amine, assuming the bromo group remains intact under the reaction conditions. Reduction can also lead to the removal of the bromine atom to form N,N-dimethylbutanamide.

Reactions with Organometallic Reagents

The interaction of this compound with organometallic reagents presents a complex reaction profile. While specific studies on this compound are limited in the provided results, research on a structurally similar compound, 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, reveals that reactions with organomagnesium and organolithium reagents can occur. acs.orgacs.org These reactions are part of a broader investigation into the reactivity of α-halo amides with organometallic compounds. acs.orgacs.org It is important to consider that the halide ion can react with α-lactams, which could be potential intermediates in these reactions. acs.org

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is modulated by both steric and electronic effects. The electron-donating nature of the dimethylamino group can influence the electronic environment of the carbonyl group and the α-carbon. Steric hindrance around the α-carbon, influenced by the ethyl group and the N,N-dimethylamide moiety, can affect the accessibility of the reaction center to incoming nucleophiles or the base in elimination reactions. For instance, in related α-bromo amides, increased steric bulk can hinder the rate of nucleophilic substitution. The butanamide backbone itself may lend a degree of stability in certain reactions compared to shorter-chain analogs like acetamides.

Kinetic Studies of Related Analogs

Kinetic investigations into the reactions of N-haloamides, particularly N-bromoamides, offer a framework for understanding the reactivity of this compound. While specific kinetic data for this compound is not extensively detailed in the provided literature, studies on its analogs reveal important trends in reactivity and selectivity.

Research on the visible-light-induced C–H bromination by various N-bromoamides demonstrates that the structure of the amide, particularly the N-substituent, significantly influences site selectivity. acs.org This selectivity is a reflection of the kinetic preferences of the reacting amidyl radical. For instance, in the bromination of cis-1,2-dimethylcyclohexane (B165935), the choice of N-bromoamide reagent dramatically alters the ratio of secondary to tertiary C–H bond functionalization. acs.org While N-bromoamides with less sterically demanding substituents like N-H or N-trifluoroethyl tend to favor abstraction of the weaker tertiary C–H bond, bulkier N-tert-butyl groups lead to a strong preference for the less sterically hindered secondary C–H sites. acs.org This suggests that the N,N-dimethyl group in this compound would also exert a significant steric influence on its reactions.

The following table summarizes the site selectivity observed in the bromination of cis-1,2-dimethylcyclohexane using different N-bromoamide reagents, which serves as a kinetic indicator of the reacting radical's preference. acs.org

Table 1: Site Selectivity in the Bromination of cis-1,2-Dimethylcyclohexane with Various N-Bromoamides

| N-Bromoamide Reagent | N-Substituent | k₂°/k₃° (Secondary/Tertiary Selectivity) |

|---|---|---|

| 1 | H | 0.07 |

| 2 | t-Bu | 6.6 |

| 3 | COCF₃ | 0.11 |

| 4 | CH₂CF₃ | 0.40 |

| 5 | Ac, t-Bu | 3.2 |

| 6 | SO₂CF₃, t-Bu | >98% secondary |

Data sourced from a study on site-selective aliphatic C–H bromination. acs.org

Furthermore, kinetic studies on the reaction of N,N-dibromobenzenesulfonamide with tetrahydrofuran (B95107) have proposed a mechanism involving chain processes initiated by the formation of an oxonium ion intermediate. jst.go.jp The reaction proceeds in two stages: an initial light-sensitized liberation of bromine, followed by its consumption in a chain reaction. jst.go.jp Such complex, multi-step mechanisms are characteristic of N-haloamide reactions. The rate of hydrogen abstraction by radicals, a key step in many of these reactions, is influenced by the stability of the radical being formed, with the general trend being tertiary > secondary > primary. acs.orgpearson.com In the case of bromination, the transition state for hydrogen abstraction is "late," meaning it more closely resembles the products. masterorganicchemistry.com This endothermic step results in high selectivity, as the energy differences between the potential radical intermediates are more fully expressed in the transition state energies. masterorganicchemistry.com

Investigation of Radical Intermediates in Reactions

The chemistry of N-haloamides is frequently dominated by free-radical chain reactions. journals.co.zalibretexts.org These reactions are typically initiated by the homolytic cleavage of the nitrogen-halogen bond, often induced by heat or light, to form an amidyl radical and a halogen atom. journals.co.zalibretexts.org

RCON(Br)R' → RCON•R' + Br•

Once formed, the amidyl radical is a key intermediate that can participate in several reaction pathways. journals.co.za In reactions involving N-chloroamides, which are analogous to N-bromoamides, it has been demonstrated that both amidyl radicals and chlorine atoms can act as chain-propagating species. journals.co.za This leads to complex reaction mechanisms that can involve more than one chain process operating simultaneously. journals.co.za For example, when N-chloroamides are decomposed in an alkane solvent, the selectivity of hydrogen abstraction depends on the reaction conditions and the structure of the amide. journals.co.za

In the absence of an easily abstractable internal hydrogen, the reaction often proceeds through a halogen-atom chain process. journals.co.za However, if the N-haloamide structure allows for intramolecular hydrogen abstraction via a five- or six-membered transition state, this pathway can compete with or even dominate the intermolecular reaction. journals.co.za

The generation of radical intermediates is a cornerstone of reactions like the Hofmann rearrangement, where an N-bromoamide is formed in situ. jove.comnumberanalytics.com Although the rearrangement step itself is often considered concerted, the initial bromination of the amide involves radical or ionic pathways. jove.comnumberanalytics.com Similarly, the electrochemical reduction of N-haloamides proceeds through one-electron transfers, which can generate intermediate amidyl radicals, though their direct trapping has proven difficult. cdnsciencepub.com

Free-radical bromination using reagents like N-bromosuccinimide (NBS) proceeds via a radical mechanism where NBS provides a low, steady concentration of bromine. masterorganicchemistry.com The reaction involves initiation, propagation, and termination steps. pearson.comlibretexts.org The propagation steps typically involve the abstraction of a hydrogen atom by a bromine radical to form an alkyl radical, which then reacts with Br₂ to form the product and a new bromine radical, continuing the chain. pearson.com The stability of the potential radical intermediate is a crucial factor determining the regioselectivity of these reactions. pearson.comquora.com

Derivatization and Functionalization Strategies

Accessing Diversified Amide Derivatives via Bromine Substitution

The carbon-bromine bond in 2-bromo-N,N-dimethylbutanamide is susceptible to nucleophilic attack, making it an excellent precursor for a variety of substituted butanamide derivatives. The electrophilic nature of the carbon atom bonded to the bromine facilitates the displacement of the bromide ion by a range of nucleophiles. This allows for the introduction of diverse functional groups at the C2-position.

Common nucleophilic substitution reactions involve reagents such as sodium hydroxide (B78521) to introduce a hydroxyl group, or potassium cyanide to yield a cyano derivative. These reactions are typically conducted in polar solvents like ethanol (B145695) or water to facilitate the dissolution of the nucleophilic salt. The introduction of these new functionalities opens up further avenues for synthetic modifications. For instance, the resulting 2-hydroxy-N,N-dimethylbutanamide can be a precursor for other derivatives, while the cyano group in 2-cyano-N,N-dimethylbutanamide can be further hydrolyzed or reduced.

The following table summarizes typical nucleophilic substitution reactions on α-bromo amides, which are analogous to the reactivity of this compound.

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-N,N-dimethylbutanamide | Ethanol/Water |

| Cyanide | Potassium Cyanide (KCN) | 2-cyano-N,N-dimethylbutanamide | Polar aprotic solvent |

| Thiolates | Sodium Thiolate (NaSR) | 2-(Alkylthio)-N,N-dimethylbutanamide | Polar solvent |

| Amines | Ammonia, Primary/Secondary Amines | 2-Amino-N,N-dimethylbutanamide derivatives | See Section 4.3 |

Functional Group Interconversions on the Butanamide Core

Beyond substitution of the bromine atom, the butanamide core of this compound can undergo several functional group interconversions. These reactions modify the fundamental structure of the molecule, providing access to different classes of compounds.

One significant transformation is the reduction of the amide functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, yielding a tertiary amine. vulcanchem.commasterorganicchemistry.com In the case of the analogous 2-chloro-N,N-diethylbutanamide, this reaction produces 2-chloro-N,N-diethylbutylamine. vulcanchem.com This conversion from an amide to an amine is a powerful tool for creating different molecular scaffolds.

Furthermore, the bromine atom itself can be reduced. Treatment with reducing agents such as lithium aluminum hydride can lead to reductive debromination, yielding N,N-dimethylbutanamide. masterorganicchemistry.com This reaction effectively removes the bromine and saturates the alpha-carbon.

Amides can also undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. smolecule.com For this compound, hydrolysis would yield 2-bromobutanoic acid and dimethylamine (B145610). This reaction is fundamental for converting the amide back to a carboxylic acid, which can then be used in other transformations.

Conversely, oxidation of the molecule using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbon chain, resulting in shorter carboxylic acids. vulcanchem.com

A summary of these interconversions is presented below:

| Transformation | Reagent(s) | Product Class |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |

| Debromination | Lithium Aluminum Hydride (LiAlH₄) | Saturated Amide |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Oxidative Cleavage | Potassium Permanganate (KMnO₄) | Shorter Carboxylic Acids |

Coupling Reactions with Amine Moieties

A particularly important class of bromine substitution reactions involves the coupling of this compound with various amine nucleophiles to form new carbon-nitrogen bonds. While direct nucleophilic substitution with amines is possible, modern cross-coupling methods offer greater efficiency and scope, especially for less reactive amines like anilines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl and alkyl amines. wikipedia.orglibretexts.org This methodology is applicable to the amination of α-bromo amides. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base. beilstein-journals.org

The choice of ligand is critical for the success of the coupling reaction. Ligands such as Xantphos, RuPhos, and BippyPhos have been shown to be effective in promoting the amination of aryl halides and related substrates. beilstein-journals.orgnih.govnih.gov The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or a weaker one like potassium carbonate (K₂CO₃) for sensitive substrates, plays a crucial role in the catalytic cycle. researchgate.net These reactions allow for the coupling of this compound with a wide array of primary and secondary aliphatic and aromatic amines. kyoto-u.ac.jp

The key components for a successful Buchwald-Hartwig amination are outlined in the following table:

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |

| Phosphine Ligand | XPhos, RuPhos, BippyPhos, Xantphos | Stabilizes Pd, facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, regenerates the catalyst |

| Solvent | Toluene, Dioxane, THF | Provides reaction medium |

| Amine Coupling Partner | Primary/Secondary Alkylamines, Arylamines | Nucleophile for C-N bond formation |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

2-bromo-N,N-dimethylbutanamide serves as a versatile synthetic intermediate and building block in organic synthesis. Its utility stems from the presence of a bromine atom, which functions as an effective leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the alpha-position of the butanamide backbone. The compound's structure can be readily modified, making it an adaptable precursor for various chemical transformations. Chemists utilize it as a foundational component to construct more elaborate molecules, leveraging the predictable reactivity of the carbon-bromine bond.

Precursor for Complex Organic Molecule Assembly

As a direct extension of its role as a building block, this compound is a precursor for the assembly of complex organic molecules. It is employed in the initial stages of synthetic pathways that lead to the creation of specialty chemicals and potential pharmaceutical compounds. The reactions it undergoes, such as substitution, can be used to forge new carbon-carbon or carbon-heteroatom bonds, which is a fundamental step in building molecular complexity.

Utilization in Agrochemical Synthesis

The butanamide structural motif is a key feature in a variety of agrochemicals. Research into derivatives of this structure has led to the development of new herbicidal agents.

The core structure of bromo-butanamide is a scaffold that has been systematically modified to design potent herbicides. While not always involving the N,N-dimethyl variant specifically, closely related analogues demonstrate the importance of this chemical class. For instance, investigations into N-benzylbutanamides revealed that compounds with bulky substituents, such as N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide, exhibit significant herbicidal activity, particularly for use in paddy rice fields. tandfonline.com Another example is Bromobutide, or 2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide, which was developed through lead optimization strategies targeting plant-specific metabolic pathways. smolecule.com Furthermore, the related compound 2-bromo-3,3-dimethylbutanamide (B1274114) has been used as a starting material for the synthesis of 1,2,4-triazinone herbicides. tandfonline.com These examples underscore the utility of the 2-bromo-butanamide framework in creating new molecules for weed control.

| Herbicidal Derivative Example | Chemical Name | Reported Application/Activity | Reference |

| S-47 | N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide | Pronounced herbicidal activity, especially against weeds in paddy rice fields. | tandfonline.com |

| Bromobutide | 2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide | A selective herbicide targeting lipid biosynthesis in plants. | smolecule.com |

| Triazinone Precursor | 2-bromo-3,3-dimethylbutanamide | Starting material for 3-methylthio-4-amino-6-tert-butyl-1,6-dihydro-triazinone, which shows preemergence herbicidal activity. | tandfonline.com |

Chiral Applications in Asymmetric Synthesis

The development of stereoselective reactions is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. Butanamide derivatives play a role in this field, both as components of chiral catalysts and as chiral building blocks themselves.

The butanamide structure can be incorporated into larger, more complex molecules that function as chiral ligands in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. For example, butanamide-derived structures have been used to synthesize chiral aroylthiourea ligands for asymmetric transfer hydrogenation of ketones. researchgate.net The synthesis of butanamide-derived ligands for coordination with metals like copper has also been reported. The broader principle involves designing ligands where the butanamide moiety contributes to a rigid and well-defined chiral pocket around the catalytic metal center, a strategy that has proven successful with various ligand families, such as those derived from VANOL and VAPOL in asymmetric aziridination. nih.gov

| Ligand Type | Catalytic Application | Key Structural Feature | Reference |

| Aroylthiourea Ligands | Asymmetric transfer hydrogenation of ketones | Incorporation of a butanamide-derived chiral backbone. | researchgate.net |

| VANOL/VAPOL-Borate Catalysts | Asymmetric aziridination of imines | Ligand-boron complex creates the active catalytic species. | nih.gov |

| General Butanamide-Derived Ligands | Coordination chemistry for catalysis | Synthesis of ligands for potential use with metals like copper. |

When produced in an enantiomerically pure form, chiral butanamides are valuable building blocks. cymitquimica.com They allow for the direct incorporation of a stereocenter into a target molecule. An example is (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide, which is used as a building block for synthesizing more complex organic molecules where stereochemistry is crucial. smolecule.combldpharm.com The use of such chiral fragments is a powerful strategy in synthesis, as it can simplify the process of obtaining an enantiomerically pure final product by introducing chirality early in the synthetic sequence. smolecule.com

Enantioselective Transformations Involving Butanamide Structures

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. Chiral butanamide scaffolds are prevalent in many biologically active molecules, making the development of stereoselective methods for their synthesis a significant area of research. One powerful strategy that has emerged is the use of enantioconvergent catalysis, which allows for the transformation of a racemic mixture of a starting material into a single, highly enantioenriched product. The compound This compound serves as a prototypical example of a racemic α-bromo amide that can be utilized in such advanced synthetic applications.

Recent breakthroughs have focused on transition-metal-catalyzed cross-coupling reactions that employ racemic α-halo amides. Notably, nickel-catalyzed reactions have proven highly effective for the enantioconvergent coupling of these substrates with various partners, including olefins and organometallic reagents. bohrium.comnih.gov

A significant advancement is the Nickel Hydride (NiH)-catalyzed remote asymmetric hydroalkylation of unactivated alkenes with racemic α-bromo amides. bohrium.comnih.gov This method facilitates the formation of a C(sp³)–C(sp³) bond at a position remote from the initial double bond of the alkene, a process known as "chain-walking." The reaction proceeds by a synergistic mechanism where a NiH catalyst first isomerizes the internal alkene to its terminal position, followed by an enantioselective alkylation with the racemic α-bromo amide. bohrium.com This process transforms two simple, readily available starting materials—an alkene and a racemic α-bromo amide like this compound—into structurally diverse and valuable chiral α-alkylalkanoic amides with high levels of regio- and enantioselectivity.

The success of this transformation hinges on the catalyst system, which typically consists of a nickel(II) salt, such as nickel(II) iodide (NiI₂), and a chiral ligand. Chiral pyridyl-oxazoline (pyrox) ligands have been identified as particularly effective. The reaction demonstrates broad substrate scope, accommodating a variety of functional groups on both the alkene and the α-bromo amide. bohrium.com For instance, research has shown that different N-substituents on the bromo amide are well-tolerated, and the choice of these groups can influence the enantiomeric excess (ee) of the final product.

The table below summarizes representative findings from a study on the NiH-catalyzed remote asymmetric hydroalkylation of alkenes with various racemic α-bromo amides, illustrating the high yields and enantioselectivities achievable.

Table 1: Research Findings on NiH-Catalyzed Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides

| α-Bromo Amide Substrate | Alkene Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-bromo-N,N-diphenylacetamide | trans-4-Octene | (S)-2-Phenyl-N,N-diphenylacetamide | 84 | 97 |

| 2-bromo-N,N-diphenylbutanamide | trans-4-Octene | (S)-2-(n-hexyl)-N,N-diphenylbutanamide | 85 | 96 |

| 2-bromo-N,N-bis(4-methoxyphenyl)butanamide | trans-4-Octene | (S)-2-(n-hexyl)-N,N-bis(4-methoxyphenyl)butanamide | 88 | 97 |

| 2-bromo-N,N-bis(4-chlorophenyl)butanamide | trans-4-Octene | (S)-2-(n-hexyl)-N,N-bis(4-chlorophenyl)butanamide | 81 | 98 |

| 2-bromo-N-methyl-N-phenylbutanamide | trans-4-Octene | (S)-2-(n-hexyl)-N-methyl-N-phenylbutanamide | 75 | 94 |

In addition to hydroalkylation, enantioconvergent Negishi cross-coupling reactions provide another powerful route to chiral amides. In a key study, racemic secondary α-bromo amides were successfully coupled with organozinc reagents using a nickel catalyst in the presence of a chiral bis(oxazoline) ligand. nih.gov This reaction creates α-chiral amides with high enantiopurity. nih.gov The versatility of this method allows for the introduction of a wide array of alkyl and aryl groups at the α-position of the butanamide structure. Such transformations are valuable for synthesizing precursors to other important chiral molecules, as the resulting amide can be readily reduced to the corresponding chiral primary alcohol. nih.gov

The table below presents data from studies on the enantioconvergent Negishi coupling, highlighting its effectiveness.

Table 2: Research Findings on Enantioconvergent Negishi Coupling of Racemic α-Bromo Amides nih.gov

| α-Bromo Amide Substrate | Organozinc Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-bromo-N,N-dibenzylbutanamide | Hexylzinc Bromide | (R)-N,N-dibenzyl-2-ethyloctanamide | 89 | 96 |

| 2-bromo-N,N-dibenzylpentanamide | Phenylzinc Bromide | (R)-N,N-dibenzyl-2-phenylpentanamide | 88 | 94 |

| 2-bromo-N,N-dibenzyl-3-methylbutanamide | Vinylzinc Bromide | (R)-N,N-dibenzyl-3-methyl-2-vinylbutanamide | 77 | 97 |

| 2-bromo-N,N-dibenzyl-4-pentenamide | Methylzinc Bromide | (R)-N,N-dibenzyl-2-methyl-4-pentenamide | 82 | 97 |

These enantioconvergent strategies underscore the utility of racemic α-bromo amides like This compound as powerful building blocks in asymmetric synthesis. By leveraging chiral nickel catalysts, chemists can efficiently convert simple, racemic precursors into complex, stereodefined butanamide structures, which are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-bromo-N,N-dimethylbutanamide, DFT studies are instrumental in elucidating its fundamental molecular and electronic properties. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31+G(d,p), to provide a balance between accuracy and computational cost. rsc.org

Optimization of Molecular Geometries

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. pennylane.ai This process involves calculating the total energy of the molecule at various atomic positions until a minimum on the potential energy surface is located. pennylane.ai For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure. The resulting optimized geometry represents the molecule's most probable conformation in the gas phase.

Computed Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.07 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Polar Surface Area | 20.3 Ų | PubChem nih.gov |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. rsc.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch, C-Br stretch, C-H bend). These theoretical spectra can be compared with experimental data to validate the computational model.

Analysis of Electronic Properties (e.g., Merz-Kollman Charges)

DFT allows for the detailed analysis of a molecule's electronic landscape. Atomic charges, such as Merz-Kollman (MK) charges, can be calculated to describe the distribution of electrons among the atoms. rsc.org These charges are derived from the electrostatic potential around the molecule and are crucial for understanding intermolecular interactions. researchgate.net For this compound, the analysis would likely show a significant negative charge on the oxygen atom of the carbonyl group and a partial positive charge on the adjacent carbon, highlighting the bond's polarity. The bromine atom's charge would indicate its electrophilic or nucleophilic character.

Quantum Mechanical Calculations on Reaction Pathways and Transition States

Quantum mechanical methods, particularly DFT, are employed to model chemical reactions at the molecular level. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction. pku.edu.cn For an aliphatic carboxamide like this compound, a key reaction is nucleophilic substitution at the alpha-carbon (the carbon bonded to the bromine).

Computational studies can calculate the Gibbs free energy profiles for proposed reaction mechanisms. pku.edu.cn This involves locating the structures and energies of transition states—the highest energy points along the reaction coordinate—and any intermediates. pku.edu.cn For instance, the substitution of the bromine atom could proceed via an S(_N)2 mechanism. DFT calculations would model the approaching nucleophile, the formation of the transition state, and the departure of the bromide ion, providing the activation energy required for the reaction to occur. Such studies are critical for predicting reactivity and understanding reaction selectivity. pku.edu.cn

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for optimizing the biological activity of a compound. acs.orgmdpi.com SAR involves systematically modifying a molecule's structure and observing the effect on its activity, while QSAR aims to create a mathematical model that correlates chemical structure with activity. spu.edu.synih.gov

For this compound, SAR studies might involve altering the alkyl chain length, changing the substituents on the amide nitrogen, or replacing the bromine atom with other halogens. acs.org The goal is to identify which parts of the molecule are crucial for its biological effects. acs.org

QSAR models take this a step further by quantifying the relationship between physicochemical properties (descriptors) and activity. spu.edu.sy Descriptors for this compound and its analogs could include lipophilicity (log P), electronic parameters (like atomic charges), and steric properties. spu.edu.sy A resulting QSAR equation might look like:

log(1/C) = k₁ (log P) - k₂ (σ) + k₃(E_s) + constant

where C is the concentration required for a specific biological effect, log P represents hydrophobicity, σ is an electronic parameter, and E_s is a steric parameter. spu.edu.sy Such models allow for the prediction of the activity of new, unsynthesized compounds, guiding drug discovery efforts. nih.gov

Hypothetical SAR Data for this compound Analogs

| Compound | R Group (at C2) | N-substituents | Relative Activity |

|---|---|---|---|

| A | -Br | -N(CH₃)₂ | 1.0 |

| B | -Cl | -N(CH₃)₂ | 0.7 |

| C | -I | -N(CH₃)₂ | 1.2 |

| D | -Br | -N(C₂H₅)₂ | 0.5 |

| E | -Br | -NH₂ | 0.2 |

Conformational Analysis and Stereochemical Preferences

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its conformation—the spatial arrangement of its atoms. acs.org Conformational analysis involves identifying the different stable conformers (rotamers) and determining their relative energies. This is often done by systematically rotating the single bonds in the molecule (e.g., the C-C and C-N bonds) and calculating the energy at each step using computational methods.

The presence of a chiral center at the second carbon (C2) means that this compound exists as two enantiomers, (R) and (S). Computational studies can investigate if there are any differences in the conformational preferences between the two enantiomers. Furthermore, understanding the preferred shape of the molecule is vital for modeling its interaction with biological targets like enzyme active sites or receptors, where stereochemistry often plays a critical role in binding affinity. acs.org

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For 2-bromo-N,N-dimethylbutanamide (C₆H₁₂BrNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion (M⁺) peak in an HRMS spectrum would appear as a pair of peaks of almost equal intensity, separated by two m/z units. HRMS analysis of the protonated molecule ([M+H]⁺) would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million).

Table 3: Calculated Exact Masses for Isotopologues of the Protonated Molecule [M+H]⁺

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₆H₁₃⁷⁹BrNO]⁺ | ⁷⁹Br | 194.0230 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like amides. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating gas-phase ions with minimal fragmentation.

For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺. The resulting spectrum would prominently display the characteristic isotopic doublet corresponding to the ⁷⁹Br and ⁸¹Br isotopologues at approximately m/z 194 and 196. This unambiguous pattern serves as a clear indicator of the presence of a single bromine atom within the molecule. The technique's sensitivity and gentle ionization process make it ideal for confirming the molecular weight of the target compound in various sample matrices.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structural features.

The analysis of related brominated amides provides insight into the expected spectral features of this compound. The most prominent absorption is the carbonyl (C=O) stretching vibration of the tertiary amide group. This strong band is typically observed in the region of 1630-1680 cm⁻¹. For the closely related compound, 2-bromo-N-(tert-butyl)butanamide, this stretch is noted around 1650 cm⁻¹. The presence of the electron-withdrawing bromine atom on the α-carbon can slightly influence the frequency of this vibration.

The C-H stretching vibrations of the alkyl groups (ethyl and dimethylamino) are expected to appear in the range of 2850-3000 cm⁻¹. docbrown.info Additionally, C-H bending vibrations for these groups will be present in the 1370-1480 cm⁻¹ region. docbrown.info

A comprehensive analysis of the IR spectrum allows for the confirmation of the compound's functional groups and provides a molecular fingerprint that can be used for identification and purity assessment.

Table 1: Characteristic Infrared Absorption Bands for this compound (Based on Related Compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide C=O | Stretch | ~1650 | Strong |

| C-Br | Stretch | ~500-600 | Medium to Strong |

| Alkyl C-H | Stretch | ~2850-2975 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties and behavior in the solid state. anton-paar.com

While a specific crystal structure for this compound is not publicly available in the searched literature, the utility of this technique for similar brominated amides has been demonstrated. For instance, single-crystal X-ray analysis has been used for the unambiguous assignment of stereochemistry in related molecules. In one such analysis of a different brominated amide, the C-Br bond length was determined to be approximately 1.94 Å.

For related compounds containing N-H bonds, X-ray diffraction has revealed the presence of intermolecular hydrogen bonds, such as Br···H-N interactions, which stabilize the crystal lattice. In the case of this compound, which lacks N-H protons, the crystal packing would be governed by other intermolecular forces, such as dipole-dipole interactions involving the polar amide group and van der Waals forces. The potential for weak C-H···O or C-H···Br hydrogen bonds might also influence the crystal packing arrangement. The low polarizability of some related fluorinated compounds has been noted to affect their crystallization behavior, a factor that could also be relevant for brominated analogs.

A complete X-ray crystallographic study of this compound would provide invaluable data, including the unit cell dimensions, space group, and the precise coordinates of each atom, leading to a definitive solid-state structure.

Table 2: Potential Crystallographic Data Points for this compound (Hypothetical based on related structures)

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | To be determined by analysis. |

| Space Group | The symmetry of the crystal structure. | To be determined by analysis. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined by analysis. |

| C-Br Bond Length | The distance between the carbon and bromine atoms at the C2 position. | ~1.94 Å |

| C=O Bond Length | The length of the carbonyl double bond. | To be determined by analysis. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Traditional synthesis of α-bromo amides often relies on reagents like molecular bromine, which can present challenges in handling and selectivity. Future research will likely focus on creating more sustainable, efficient, and scalable synthetic routes to 2-bromo-N,N-dimethylbutanamide.

Key areas for development include:

Green Chemistry Approaches: The development of environmentally benign synthesis methods is a paramount goal in modern chemistry. numberanalytics.com This involves replacing hazardous reagents and solvents. For instance, using N-Bromosuccinimide (NBS) is a safer alternative to Br₂, reducing the risk of over-bromination. Future work could explore solid-supported brominating agents or enzymatic halogenation to further improve the environmental profile.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. numberanalytics.com A continuous-flow process for the synthesis of this compound could allow for precise control over reaction parameters like temperature and mixing, minimizing byproduct formation and enabling safer handling of exothermic bromination reactions.

Catalytic Bromination: While methods like ferric halide-catalyzed bromination exist, there is room for developing more efficient and selective catalysts. Research into novel organocatalysts or metal catalysts could lead to reactions with lower catalyst loading, milder conditions, and higher yields.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Bromination | Direct bromination using molecular bromine (Br₂). | Well-established methodology. | Improving safety and reducing byproducts. |

| Green Synthesis | Utilizing safer reagents (e.g., NBS) and environmentally friendly solvents. | Reduced environmental impact and enhanced safety. | Development of enzymatic or solid-supported reagent systems. |

| Flow Chemistry | Synthesis in a continuous flow reactor system. numberanalytics.com | Improved heat management, scalability, and process safety. | Optimization of reactor design and reaction conditions for continuous production. |

| Novel Catalysis | Employing new catalytic systems (e.g., organocatalysts, advanced metal catalysts) for α-bromination. | Higher efficiency, selectivity, and milder reaction conditions. | Discovery of catalysts that can operate with high turnover numbers and selectivity. |

Exploration of New Reaction Classes

The reactivity of this compound is primarily dictated by the electrophilic α-carbon, making it susceptible to nucleophilic substitution. However, recent advances in synthetic chemistry have opened the door to new and unconventional reaction pathways for α-halo amides.

Future explorations could include:

Umpolung Reactivity: A paradigm shift in the reactivity of amides involves the concept of "umpolung," or polarity reversal. acs.org For α-bromo amides, this can be achieved under redox-neutral conditions, transforming the typically electrophilic α-carbon into a nucleophilic equivalent. acs.orgresearchgate.net This strategy enables the synthesis of a wide range of α-heteroatom-functionalized amides, a class of molecules that are challenging to prepare using conventional methods. acs.org Applying this to this compound could provide access to novel α-amino, α-oxy, or α-thio-substituted butanamides.

Cross-Coupling Reactions: The development of transition-metal-catalyzed cross-coupling reactions has revolutionized C-C and C-heteroatom bond formation. Cobalt-catalyzed cross-coupling of α-bromo amides with Grignard reagents has been shown to be effective for α-arylation. acs.org Future work could expand this to include other metals (e.g., palladium, nickel, copper) and coupling partners, enabling the introduction of diverse functional groups at the α-position.

Radical-Mediated Transformations: The C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical. This intermediate can participate in various transformations. For example, the photocatalytic coupling of α-bromoamides with alkenes provides a route to γ-lactams, which are valuable heterocyclic scaffolds in pharmaceuticals. nih.gov Investigating the radical reactivity of this compound could lead to new cyclization and addition reactions.

Table 2: Unexplored Reaction Classes for this compound

| Reaction Class | Description | Potential Products | Key Enabler |

|---|---|---|---|

| Umpolung Amide Synthesis | Reversal of the α-carbon's polarity from electrophilic to nucleophilic. acs.orgresearchgate.net | α-Amino-, α-oxy-, and α-thio-butanamides. | Redox-neutral conditions, specialized reagents. |

| Cross-Coupling Reactions | Transition-metal-catalyzed formation of new bonds at the α-position. acs.org | α-Aryl, α-alkenyl, and α-alkynyl butanamides. | Cobalt, Palladium, or Nickel catalysts. |

| Photocatalytic Cyclizations | Generation of an α-radical intermediate via photoredox catalysis for reaction with unsaturated systems. nih.gov | γ-Lactam derivatives and other heterocycles. | Visible-light photocatalysts. |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. ualberta.ca Applying these methods to this compound can accelerate the discovery of novel reactivity and optimize existing processes.

Future research directions in this area involve:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the transition states and intermediates of reactions involving this compound. This can provide a detailed understanding of reaction pathways, such as the mechanistic nuances of umpolung amidation researchgate.netresearchgate.net or the factors controlling selectivity in catalytic cross-coupling.

Predicting Reactivity: Computational models can be used to screen for new potential reactions. By calculating reaction energies and activation barriers, it may be possible to predict the feasibility of unexplored transformations before attempting them in the lab, saving time and resources.

Catalyst Design: For catalytic processes, computational modeling can aid in the rational design of new catalysts. By simulating the interaction between the substrate, catalyst, and reagents, researchers can design ligands or catalytic scaffolds that enhance reactivity and selectivity for specific transformations involving this compound.

Integration with Emerging Catalytic Systems

The field of catalysis is continuously evolving, with new systems offering unprecedented efficiency and selectivity. Integrating this compound with these emerging technologies could significantly broaden its synthetic utility.

Potential areas of integration include:

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis can enable the generation of radicals from α-bromo amides under mild conditions. nih.gov There is vast potential to explore other photocatalytic transformations beyond lactam formation, such as atom transfer radical polymerization (ATRP) or dual catalytic systems that merge photoredox with other catalytic cycles.

Electrosynthesis: Electrochemical methods offer a reagent-free way to drive redox reactions. The electrochemical bromination of the parent amide is a known process, suggesting that electrosynthesis could be used to mediate other reactions of this compound, such as reductive couplings or oxidative functionalizations.

Advanced Catalyst Materials: The use of novel catalyst materials like Metal-Organic Frameworks (MOFs), nanocatalysts, or enzymes could offer unique reactivity. numberanalytics.comresearchgate.net For example, MOFs with well-defined active sites could provide high selectivity in catalytic transformations, while enzymatic processes could enable highly enantioselective reactions that are difficult to achieve with traditional catalysts.

Iridium-Catalyzed Functionalization: Iridium catalysis has been effectively used for the reductive functionalization of tertiary amides, allowing for the synthesis of complex amine building blocks. frontiersin.orgnih.gov Exploring the application of these powerful iridium-catalyzed methods to this compound could open avenues for late-stage functionalization and the synthesis of intricate molecular structures.

Table 3: Integration with Emerging Catalytic Systems

| Catalytic System | Principle | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Uses visible light to initiate redox reactions via a photocatalyst. nih.gov | Radical-mediated additions, cyclizations, and cross-couplings. |

| Electrosynthesis | Uses electrical current to drive chemical reactions. | Reductive C-Br bond cleavage, electrochemical coupling reactions. |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with metal nodes and organic linkers, offering tunable catalytic sites. researchgate.net | Shape-selective catalysis, enhanced reaction rates. |

| Iridium Catalysis | Versatile catalysis for reductive functionalization and other transformations. frontiersin.orgnih.gov | Synthesis of complex amine structures and late-stage modification. |

| Enzymatic Catalysis | Uses enzymes for highly selective transformations. numberanalytics.com | Enantioselective substitutions or other functionalizations. |

Q & A

Q. What are the established synthetic routes for 2-bromo-N,N-dimethylbutanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of the parent amide. For example, NBS (N-bromosuccinimide) in DMF at 80°C can selectively brominate tertiary carbons adjacent to carbonyl groups . A two-step approach may include:

Amide Formation : Reacting dimethylamine with butanoyl chloride.

Bromination : Using NBS under radical or light-initiated conditions.

Yields vary (70–89%) based on solvent polarity, temperature, and catalyst presence. For instance, silica gel chromatography (hexane/EtOAc) is effective for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms dimethyl groups (singlet at δ 2.8–3.1 ppm) and brominated CH (δ 4.0–4.5 ppm). NMR identifies carbonyl (δ 165–170 ppm) and Br-substituted carbons (δ 35–40 ppm) .

- HR-MS : Exact mass analysis (e.g., m/z 212.03 [M+H]+) validates molecular formula .

- IR : Stretching frequencies for amide C=O (~1650 cm) and C-Br (~550 cm) .

Advanced Research Questions

Q. How does steric hindrance from the N,N-dimethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The dimethylamino group increases steric bulk, slowing nucleophilic substitution but enhancing stability in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions require optimized ligands (e.g., XPhos) and bases (KPO) to achieve >70% yield . Comparative studies with less-hindered analogs (e.g., N-methylbutanamide) show faster kinetics but lower selectivity .

Q. What strategies resolve contradictions in reported reaction yields for brominated amides?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- Catalyst Loading : Pd(PPh) at 0.1 mol% vs. 1 mol% alters turnover frequency .

- Purification Methods : Column chromatography (silica vs. alumina) impacts recovery rates .

Systematic optimization using DOE (Design of Experiments) is recommended to identify critical factors .

Q. How can computational modeling predict the regioselectivity of further functionalization?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density and LUMO maps. For this compound:

- The brominated carbon is electrophilic, favoring SN2 attacks.

- The amide carbonyl directs meta-substitution in aryl couplings .

MD simulations further assess steric accessibility for catalyst binding .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : It serves as a key intermediate for:

- Anticancer Agents : Coupling with boronic acids generates aryl-amide hybrids targeting kinase inhibitors .

- Antibiotics : Bromine enhances electrophilicity for β-lactam ring formation .

- Neuroscience Probes : -labeled derivatives are used in PET imaging .

Q. How do electronic effects of the bromine and amide groups impact intermolecular interactions?

- Methodological Answer :

- Crystal Packing : X-ray diffraction shows Br···H-N hydrogen bonds (2.9–3.2 Å) stabilizing the lattice .

- Solubility : The amide group increases polarity (logP ~1.2) vs. non-polar bromoalkanes (logP ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.